molecular formula C10H15NO B042030 3-(Methylamino)-3-phenylpropan-1-ol CAS No. 69888-75-1

3-(Methylamino)-3-phenylpropan-1-ol

Cat. No. B042030
CAS RN: 69888-75-1
M. Wt: 165.23 g/mol
InChI Key: FDYZMHZQSAYZNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Methylamino)-3-phenylpropan-1-ol involves chemoselective reactions and efficient diastereoselective synthesis. One method includes the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, explained by 'ab initio' calculations (Hajji et al., 2002). Another approach for synthesizing related compounds involves the asymmetric induction through the Grignard reaction of optically active α-aminoketones, resulting in very good yields and high diastereoselectivity (Rangan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, new triazole derivatives have been synthesized and their structure established by 1H and 13C NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography, demonstrating the presence of intermolecular and intramolecular hydrogen bonding (Shen et al., 2013).

Chemical Reactions and Properties

Chemical reactions of related compounds include N-demethylation processes, showing the presence of a kinetic primary isotope effect indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in the enzymatic N-demethylation of tertiary amines (Abdel-Monem, 1975).

Physical Properties Analysis

The synthesis and investigation of 3-methylamino-1-benzyl alcohol provide insights into the physical properties of related compounds. The compound was synthesized with acetyl benzene through a Mannich reaction and then reduced, offering insights into optimal reaction conditions and yields (Zhe, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through the study of chemoselective reactions and the synthesis of diastereoisomers. For instance, the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, leading to hexahydro-4-pyrimidinones or oxazolidines, provides valuable insights into the chemical behavior of these compounds (Hajji et al., 2002).

Scientific Research Applications

  • 3-phenylpropan-1-ol has been identified as an effective inhibitor against Pseudomonas aeruginosa, making it a potential preservative for oral suspensions and mixtures (Richards & McBride, 1973).

  • Derivatives like 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan et al., 2016).

  • Different conformers of the ligand 2-methylamino-1-phenylpropan-1-ol in Pd(II)-Cl-HA-H2O complexes influence biological activity, with toxicity and radioprotective effects varying based on ligand basicity and hydrogen bonding (Efimenko et al., 2009).

  • Chemoelective synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines using N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been demonstrated, indicating potential applications in chemical synthesis (Hajji et al., 2002).

properties

IUPAC Name

3-(methylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYZMHZQSAYZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-3-phenylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Frey, MM Ibrahim, BF Ali, V Jäger - Acta Crystallographica Section …, 2012 - scripts.iucr.org
The title compound, C10H15NO, is an amino alcohol with the hydroxy group residing on the terminal C atom. Apart from the hydroxy group and the phenyl ring, all non-H atoms are …
Number of citations: 1 scripts.iucr.org

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